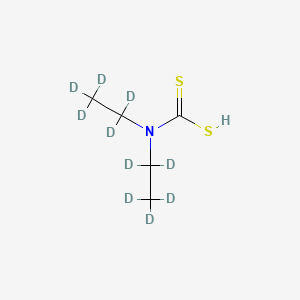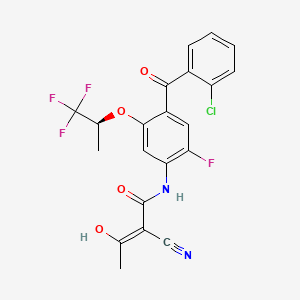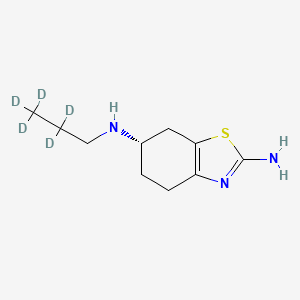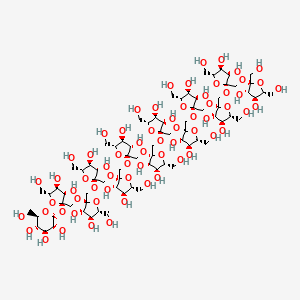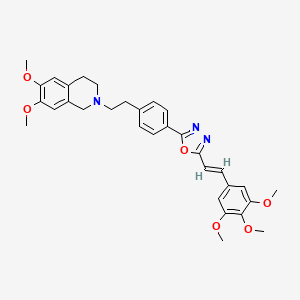
P-gp/BCRP-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-gp/BCRP-IN-2 is a compound known for its inhibitory effects on two significant efflux transporters: P-glycoprotein and breast cancer resistance protein. These transporters play crucial roles in drug resistance by actively transporting a wide range of substrates, including chemotherapeutic agents, out of cells. By inhibiting these transporters, this compound can enhance the efficacy of various drugs, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-gp/BCRP-IN-2 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
P-gp/BCRP-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
P-gp/BCRP-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of efflux transporters and their role in drug resistance.
Biology: Employed in cellular assays to investigate the transport and metabolism of various substrates.
Medicine: Enhances the efficacy of chemotherapeutic agents by inhibiting drug efflux, thereby overcoming multidrug resistance in cancer cells.
Industry: Utilized in the development of new drugs and formulations to improve bioavailability and therapeutic outcomes
作用機序
P-gp/BCRP-IN-2 exerts its effects by binding to the substrate binding sites of P-glycoprotein and breast cancer resistance protein. This binding inhibits the transport activity of these proteins, preventing the efflux of drugs from cells. The molecular targets include the ATP-binding sites of these transporters, and the pathways involved are related to ATP hydrolysis and substrate translocation .
類似化合物との比較
Similar Compounds
GF120918: Another dual inhibitor of P-glycoprotein and breast cancer resistance protein.
Ko143: A specific inhibitor of breast cancer resistance protein.
MK571: An inhibitor of multidrug resistance-associated protein 2, which also shows activity against P-glycoprotein and breast cancer resistance protein
Uniqueness
P-gp/BCRP-IN-2 is unique in its dual inhibitory activity against both P-glycoprotein and breast cancer resistance protein, making it a valuable tool in overcoming multidrug resistance. Its specificity and potency distinguish it from other inhibitors, providing a more effective means of enhancing drug efficacy .
特性
分子式 |
C32H35N3O6 |
|---|---|
分子量 |
557.6 g/mol |
IUPAC名 |
2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H35N3O6/c1-36-26-18-24-13-15-35(20-25(24)19-27(26)37-2)14-12-21-6-9-23(10-7-21)32-34-33-30(41-32)11-8-22-16-28(38-3)31(40-5)29(17-22)39-4/h6-11,16-19H,12-15,20H2,1-5H3/b11-8+ |
InChIキー |
UZOFFAHSLWQYJI-DHZHZOJOSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN=C(O2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NN=C(O2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


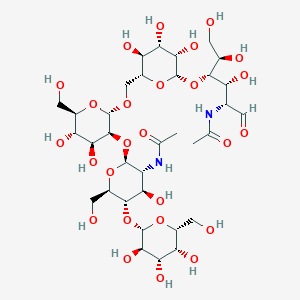
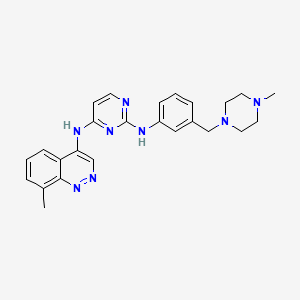
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
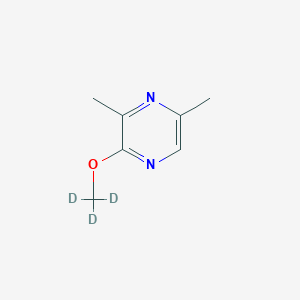
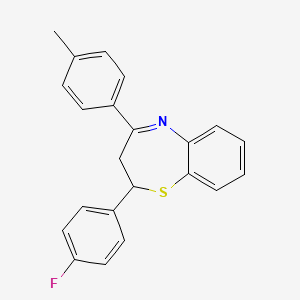
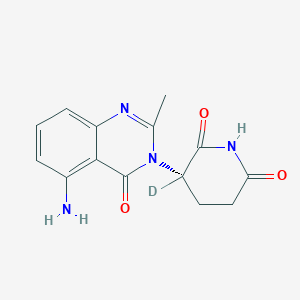
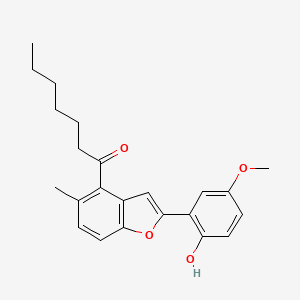
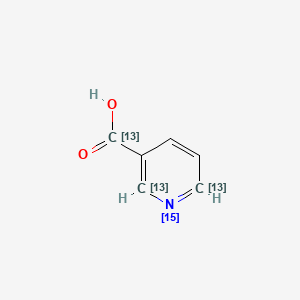
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
